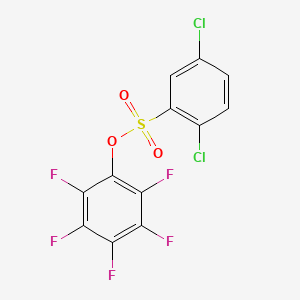

![molecular formula C13H15N3O2 B2599974 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione CAS No. 338411-70-4](/img/structure/B2599974.png)

2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

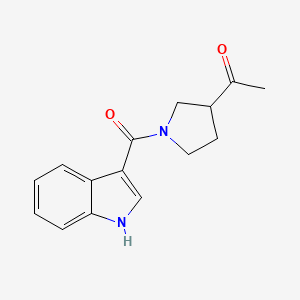

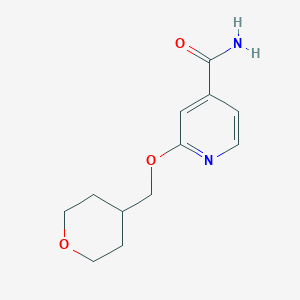

“2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione” is a chemical compound with the molecular formula C13H15N3O2 . It is a type of hydantoin, which is a class of compounds that have various applications across chemical and pharmaceutical industries .

Synthesis Analysis

A simple, fast, and cost-effective three-step synthesis of a similar compound, “1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione”, has been developed . The reactions proceed readily, with high yields and no further purification .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: c1ccc(cc1)N2C(=O)NC3(N2)CCC(=O)CC3 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, a related compound, “1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione”, is synthesized through a series of reactions that proceed readily .科学的研究の応用

Antimicrobial and Detoxification Applications

A derivative, 3-(2,3-dihydroxypropyl)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, was synthesized and bonded onto cotton fabrics, demonstrating antimicrobial efficacies against Staphylococcus aureus and Escherichia coli O157:H7. This application showcases the compound's potential in creating antimicrobial surfaces and materials, indicating its role in promoting hygiene and safety in various environments (X. Ren et al., 2009).

Anticonvulsant Activity

Several studies have synthesized and evaluated derivatives of 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione for their anticonvulsant and neurotoxic properties, highlighting the compound's potential in the development of new treatments for epilepsy. These studies introduced aromatic substitutions to the cyclohexane ring, affecting the compound's anticonvulsant efficacy and neurotoxicity, which is crucial for the creation of safer and more effective anticonvulsant drugs (J. Obniska et al., 2006; J. Obniska et al., 2006).

Myelostimulating Activity

1,3,8-Triazaspiro[4.5]decane-2,4-diones have shown promising myelostimulating activity in studies, suggesting their potential in treating myelodepressive syndrome by accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis. This application is particularly relevant for patients undergoing treatments that affect their immune system, indicating a potential therapeutic avenue for enhancing immune system recovery (V. Yu. et al., 2018).

作用機序

Target of Action

The primary target of 2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in the regulation of pain and mood .

Mode of Action

This compound: acts as a selective agonist for the DOR . It binds to the orthosteric site of the DOR, leading to a change in the receptor’s conformation . This change triggers a cascade of intracellular events, including the reduction of cyclic AMP (cAMP) production .

Biochemical Pathways

The interaction of This compound with the DOR affects several biochemical pathways. The most notable is the cAMP pathway, where the compound’s action leads to a decrease in cAMP levels . This reduction can influence various downstream effects, such as the modulation of pain perception .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of This compound The compound’s efficacy in reducing camp production suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the modulation of the DOR. By acting as a selective DOR agonist, the compound can effectively reduce cAMP production . This action can lead to changes in cellular responses, such as the modulation of pain perception .

生化学分析

Biochemical Properties

2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione plays a crucial role in biochemical reactions, particularly as a selective agonist for delta opioid receptors (DORs) . It interacts with these receptors by binding to the orthosteric site, which is the primary active site of the receptor . This interaction is facilitated by the compound’s unique chemical structure, which allows it to selectively target DORs over other G-protein coupled receptors (GPCRs) . The binding of this compound to DORs results in the activation of G-protein signaling pathways, which are involved in various physiological processes .

Cellular Effects

This compound has been shown to influence several cellular processes. In particular, it has anti-allodynic efficacy, meaning it can reduce pain sensitivity in models of inflammatory pain . This effect is mediated through its interaction with delta opioid receptors, which play a role in modulating pain perception . Additionally, the compound’s selective activation of G-protein signaling pathways can influence cell signaling, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the orthosteric site of delta opioid receptors . This binding induces a conformational change in the receptor, which activates G-protein signaling pathways . The activation of these pathways leads to various downstream effects, including changes in gene expression and enzyme activity . The compound’s selective binding to DORs over other GPCRs is attributed to its unique chemical structure, which allows for specific interactions with the receptor’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability in various experimental conditions, maintaining its efficacy in reducing pain sensitivity over extended periods . Long-term studies are necessary to fully understand its degradation and potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces pain sensitivity without significant adverse effects . At higher doses, there is a potential for toxic effects, including seizures and tachyphylaxis, which is a rapid decrease in response to the drug . These adverse effects are more prevalent in delta opioid receptor agonists that share a similar chemotype .

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with delta opioid receptors . The compound’s metabolism may involve enzymes that facilitate its binding to the receptor and subsequent activation of G-protein signaling pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with delta opioid receptors . The compound is likely transported to areas with high receptor expression, where it can exert its effects . Additionally, binding proteins and transporters may play a role in its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its interaction with delta opioid receptors . These receptors are typically found in the cell membrane, where the compound can bind and activate G-protein signaling pathways . The compound’s activity and function may be influenced by its localization within specific cellular compartments .

特性

IUPAC Name |

2-phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-11-6-8-13(9-7-11)14-12(18)16(15-13)10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPCRBAQMVAODQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1=O)NC(=O)N(N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-7-(but-2-en-1-yl)-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2599903.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B2599908.png)

![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2599910.png)

![6-(2,4-dichlorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2599912.png)